![molecular formula C9H18O4 B14488459 1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol CAS No. 63389-77-5](/img/structure/B14488459.png)
1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol is an organic compound with the molecular formula C9H18O4. It is a versatile chemical used in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes both methoxyethoxy and propenyloxy groups attached to a propanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol typically involves the reaction of allyl alcohol with 1-(2-methoxyethoxy)propan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The use of optimized reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propenyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The presence of both methoxyethoxy and propenyloxy groups allows for diverse interactions with biological molecules, enhancing its versatility in research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxy-1-methylethoxy)propan-2-ol: Similar in structure but lacks the propenyloxy group.
1-[1-Methyl-2-(2-propenyloxy)ethoxy]-2-propanol: Similar but with a different substitution pattern on the propanol backbone
Uniqueness
1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol is unique due to the presence of both methoxyethoxy and propenyloxy groups, which confer distinct chemical and physical properties. This dual functionality allows for a broader range of applications and reactivity compared to similar compounds .
Properties
CAS No. |
63389-77-5 |
|---|---|
Molecular Formula |
C9H18O4 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(2-methoxyethoxy)-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C9H18O4/c1-3-4-12-7-9(10)8-13-6-5-11-2/h3,9-10H,1,4-8H2,2H3 |
InChI Key |
MMJICIIXFVHLHP-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC(COCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


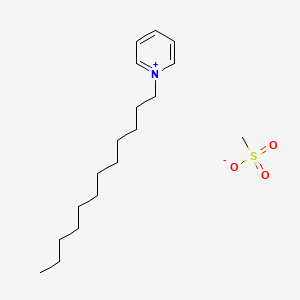
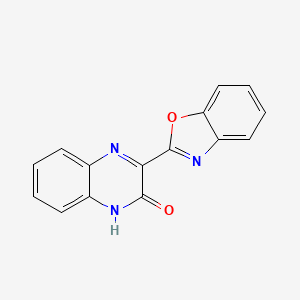
![[4-(2-Phenylethyl)octyl]benzene](/img/structure/B14488402.png)

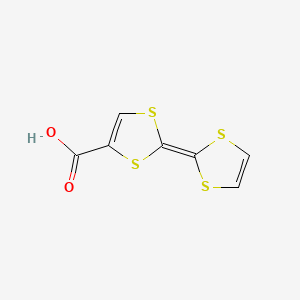
![2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide](/img/structure/B14488415.png)
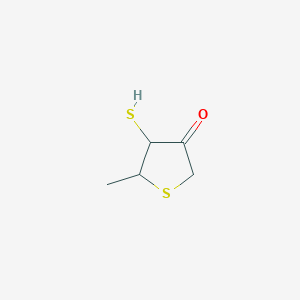
![1-[(2-Methoxyethyl)sulfanyl]prop-1-ene](/img/structure/B14488428.png)


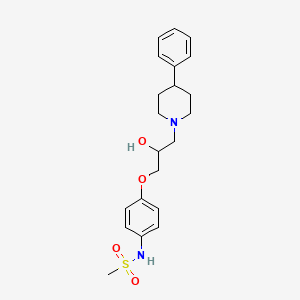
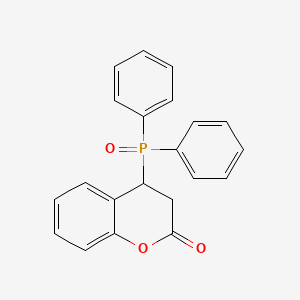
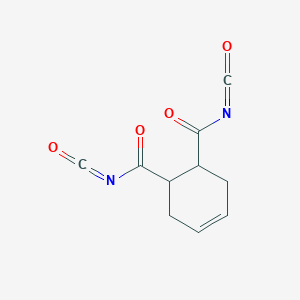
![2H-2lambda~6~-[1]Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione](/img/structure/B14488454.png)
